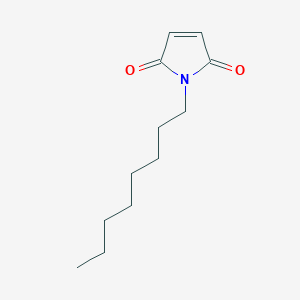

Octyl Maleimide

Descripción general

Descripción

La N-Octylmaleimida es un compuesto orgánico que pertenece a la familia de las maleimidas, caracterizado por la presencia de un grupo octilo unido al átomo de nitrógeno del anillo de maleimida. Este compuesto es conocido por su reactividad y versatilidad en diversos procesos químicos, convirtiéndolo en una herramienta valiosa en la síntesis orgánica y las aplicaciones industriales.

Aplicaciones Científicas De Investigación

La N-Octylmaleimida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

La N-Octylmaleimida ejerce sus efectos a través de la formación de enlaces covalentes con grupos nucleofílicos, como tioles y aminas, en moléculas diana. Esta reactividad se debe principalmente a la naturaleza electrófila del anillo de maleimida, que facilita el ataque nucleofílico. Los aducto resultantes son estables y pueden modificar la actividad biológica de las proteínas y otras biomoléculas .

Compuestos similares:

N-Etilmaleimida: Similar en estructura, pero con un grupo etilo en lugar de un grupo octilo.

N-Fenilmaleimida: Contiene un grupo fenilo y se utiliza en la química de polímeros para la síntesis de materiales de alto rendimiento.

N-Metilmaleimida: Presenta un grupo metilo y se emplea en la síntesis orgánica para diversas reacciones de cicloadición.

Singularidad de la N-Octylmaleimida: La N-Octylmaleimida es única debido a su cadena alquílica más larga, que confiere una mayor hidrofobicidad y mejora su capacidad de interacción con las membranas lipídicas y las regiones hidrofóbicas de las proteínas. Esta propiedad la hace particularmente útil en aplicaciones que requieren permeabilidad y estabilidad de la membrana .

En conclusión, la N-Octylmaleimida es un compuesto versátil con aplicaciones significativas en diversos campos científicos. Sus propiedades químicas únicas y su reactividad la convierten en una herramienta valiosa en la síntesis orgánica, la bioconjugación y los procesos industriales.

Análisis Bioquímico

Biochemical Properties

Octyl Maleimide is known to interact with various enzymes, proteins, and other biomolecules. In organic synthesis, it facilitates the formation of covalent bonds between molecules, which is crucial for the construction of complex molecular structures . It serves as a cross-linking agent in biochemistry, promoting the formation of stable linkages between biomolecules . This property makes this compound a valuable tool in the study of protein structure and function.

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor). This maleimide-thiol chemistry can be utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing .

Temporal Effects in Laboratory Settings

It is known that this compound can form stable conjugates, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

This compound is involved in the sulfur metabolic pathway, which is involved in basic modes of cellular metabolism, including methylation, cell division, respiratory oscillations, and stress responses

Transport and Distribution

It is known that this compound can form stable conjugates, suggesting that it may be transported and distributed within cells and tissues

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La N-Octylmaleimida se puede sintetizar mediante la reacción del anhídrido maleico con la octilamina, seguida de la ciclación para formar el anillo de maleimida. La reacción generalmente implica calentar los reactivos en un solvente apropiado, como el tolueno, bajo condiciones de reflujo. El producto resultante se purifica luego mediante recristalización o cromatografía .

Métodos de producción industrial: La producción industrial de N-Octylmaleimida sigue rutas de síntesis similares, pero a una escala mayor. El proceso implica el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento constantes del producto. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-Octylmaleimida experimenta diversas reacciones químicas, entre ellas:

Adición de Michael: Reacciona con nucleófilos como los tioles y las aminas para formar aducto de tioéter y amina.

Reacción de Diels-Alder: Participa en reacciones de cicloadición con dienos para formar derivados de ciclohexeno.

Reacciones de sustitución: Sufre reacciones de sustitución con halógenos y otros electrófilos

Reactivos y condiciones comunes:

Adición de Michael: Se lleva a cabo generalmente en presencia de una base como la trietilamina a temperatura ambiente.

Reacción de Diels-Alder: Se realiza bajo condiciones térmicas o usando un catalizador de ácido de Lewis.

Reacciones de sustitución: Se llevan a cabo utilizando agentes halogenantes como la N-bromosuccinimida (NBS) en un solvente inerte

Principales productos formados:

Aducto de tioéter y amina: Formados a partir de reacciones de adición de Michael.

Derivados de ciclohexeno: Resultantes de reacciones de Diels-Alder.

Maleimidas halogenadas: Producidas a través de reacciones de sustitución

Comparación Con Compuestos Similares

N-Ethylmaleimide: Similar in structure but with an ethyl group instead of an octyl group.

N-Phenylmaleimide: Contains a phenyl group and is used in polymer chemistry for the synthesis of high-performance materials.

N-Methylmaleimide: Features a methyl group and is employed in organic synthesis for various cycloaddition reactions.

Uniqueness of N-Octylmaleimide: N-Octylmaleimide is unique due to its longer alkyl chain, which imparts increased hydrophobicity and enhances its ability to interact with lipid membranes and hydrophobic regions of proteins. This property makes it particularly useful in applications requiring membrane permeability and stability .

Propiedades

IUPAC Name |

1-octylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBJYQCJJXCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-91-0 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60333583 | |

| Record name | Octyl Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-76-6 | |

| Record name | Octyl Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Octyl maleimide can be copolymerized with other monomers, such as styrene, to create polymer films with enhanced adhesion properties. Research shows that electropolymerized n-octyl maleimide/styrene coatings on copper substrates exhibit significant adhesion strength, exceeding that of pressure-sensitive adhesive tapes. [] This strong adhesion is attributed to the interaction between the polymer film and the copper surface. Interestingly, rough copper surfaces with a regular pattern further enhance this adhesion, often leading to cohesive failure within the polymer film itself rather than adhesive failure at the interface. []

A: this compound (2-Octyl-1H-isoindole-1,3(2H)-dione) has the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol. The molecule features an octyl chain attached to the nitrogen atom of the maleimide ring. This structure allows for hydrophobic interactions with other molecules possessing hydrophobic regions. Common characterization techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and gel permeation chromatography (GPC) to confirm its structure and purity. [, ]

A: this compound plays a crucial role in creating near-infrared (NIR) light-responsive drug delivery systems. Studies demonstrate its utility in synthesizing thermoresponsive block copolymer micelles. The process involves a reversible Diels-Alder reaction between this compound and a furfuryl methacrylate-containing polymer. [] These micelles can encapsulate both a NIR dye, such as indocyanine green, and an anticancer drug like doxorubicin. Upon NIR irradiation, the Diels-Alder reaction reverses, triggering drug release. This release is further enhanced by the localized temperature increase from the photothermal effect of the NIR dye. []

A: Research shows that this compound can be used as a template for the assembly of gold micro-wires, leading to the creation of conductive materials. [] At the air/water interface, this compound spontaneously organizes into oriented micro-wires. These structures act as a template for the deposition of metallic gold from a gold thiocyanate solution. The gold ions bind to the this compound and crystallize, forming conductive micro-wires. These wires can be transferred to solid substrates and, after further processing, exhibit excellent conductivity over long distances. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)

![(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16100.png)